BETA-CARYOPHYLLEN

Übersicht

Beschreibung

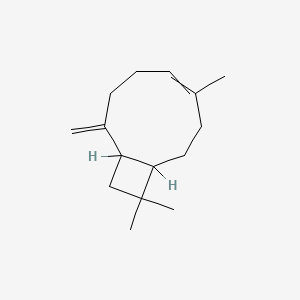

Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- is a natural product found in Copaifera with data available.

Wissenschaftliche Forschungsanwendungen

Beta-Caryophyllene: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Neuroprotektive und entzündungshemmende Eigenschaften: Beta-Caryophyllene (BCP) wurde auf sein Potenzial zur Behandlung verschiedener entzündlicher Pathologien untersucht, darunter Erkrankungen des Nervensystems wie Parkinson-Krankheit, Alzheimer-Krankheit, Multiple Sklerose, Amyotrophe Lateralsklerose, Schlaganfall und sogar bestimmte Krebsarten wie Darm-, Brust-, Bauchspeicheldrüsen-, Lymphom-, Melanom- und Gliomkrebs. Es ist bekannt, die Blut-Hirn-Schranke zu überwinden und auf Mikroglia-Zellen zu wirken, um die Neuroinflammation zu reduzieren .

Herz-Kreislauf-Gesundheit: Die Forschung legt nahe, dass BCP aufgrund seiner entzündungshemmenden Eigenschaften positive Auswirkungen auf Erkrankungen wie Hypertriglyceridämie und Atherosklerose haben kann .

Gastrointestinale Gesundheit: Studien haben gezeigt, dass BCP aufgrund seiner entzündungshemmenden Wirkungen möglicherweise bei Erkrankungen wie Endometriose und Dysmenorrhoe helfen kann .

Antikrebsaktivität: Die Rolle von BCP bei der Krebsbehandlung wird untersucht, da es die Phänotypen von Tieren, die zur Modellierung verschiedener Tumoren eingesetzt werden, verbessern kann .

Nieren- und Lebererkrankungen: Die Verbindung wurde auf ihr therapeutisches Potenzial bei Nieren- und Lebererkrankungen untersucht, wobei wiederum ihre entzündungshemmenden Eigenschaften genutzt werden .

Infektionskontrolle: Aufgrund seiner chemischen Struktur wird BCP auf seine Wirksamkeit bei der Behandlung von Infektionen untersucht .

Parfüm- und Aromaindustrie: Neben medizinischen Anwendungen ist BCP ein Hauptbestandteil verschiedener pflanzlicher ätherischer Öle und wird aufgrund seines einzigartigen würzigen Aromas häufig als Duftstoff in Lebensmitteln, Kosmetika und Parfüms verwendet .

Biokraftstoffproduktion: Jüngste Studien haben auch die Biosynthese von BCP für die Biokraftstoffproduktion untersucht, was sein Potenzial als nachhaltige Energiequelle unterstreicht .

Wirkmechanismus

Target of Action

Beta-Caryophyllene (BCP) is a natural bicyclic sesquiterpene that acts as a selective phytocannabinoid agonist of type 2 receptors (CB2-R) . In addition to CB2-R, BCP also activates Peroxisome proliferator-activated receptors alpha (PPAR-α), which favorably modulates the lipid metabolism .

Mode of Action

BCP interacts with its targets, primarily CB2-R and PPAR-α, to exert various biological activities. It inhibits the main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The activation of PPAR-α and PPAR-γ receptors is also mediated by BCP .

Biochemical Pathways

BCP affects several biochemical pathways. It inhibits various inflammatory mediators, thereby exerting an anti-inflammatory action . It also favorably modulates lipid metabolism by increasing the ability of hormone nuclear receptors PPAR-α and estrogen-related receptor α (ERRα) to drive the transcription of fatty acid oxidation enzymes .

Pharmacokinetics

BCP is non-toxic in rodents, with a Lethal dose, 50% (LD50) greater than 5000 mg/kg . It inhibits various cytochrome p450 isoforms (above all, cyp3a4), which metabolize xenobiotics, leading to adverse effects due to drug levels over the therapeutic window .

Result of Action

The treatment with BCP improves the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) . It is potentially useful in Streptococcus infections, osteoporosis, steatohepatitis, and exerts anticonvulsant, analgesic, myorelaxing, sedative, and antidepressive effects .

Action Environment

The action of BCP can be influenced by environmental factors. For example, it has been found that only the injured skin of female mice had enhanced re-epithelialization after exposure to BCP . This suggests that the sex of the individual can influence the efficacy of BCP. Furthermore, BCP is widely distributed throughout the plant kingdom, serving as a predominant component in essential oils extracted from over 300 edible plants , which suggests that its action can be influenced by the plant source and extraction method.

Biochemische Analyse

Biochemical Properties

BCP interacts with various enzymes and proteins. It exerts anti-inflammatory action by inhibiting main inflammatory mediators, such as inducible nitric oxide synthase (iNOS), Interleukin 1 beta (IL-1β), Interleukin-6 (IL-6), tumor necrosis factor-alfa (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) . The effects on peroxisome proliferator-activated receptors alpha (PPAR-α) are also mediated by the activation of PPAR-α and PPAR-γ receptors .

Cellular Effects

Beta-Caryophyllene has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Molecular Mechanism

BCP exerts its effects at the molecular level through various mechanisms. It acts as a full agonist of the cannabinoid receptor type 2 (CB2 receptor) in rats . It also has a binding affinity of K_i = 155 nM at the CB2 receptors in mice . BCP has been shown to have anti-inflammatory action linked to its CB2 receptor activity .

Temporal Effects in Laboratory Settings

BCP has been shown to prevent or reverse behavioral changes resulting from drug exposure . It has also been found to reduce pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB, thus ameliorating chronic pathologies characterized by inflammation and oxidative stress .

Dosage Effects in Animal Models

In animal models, BCP has been found to dose-dependently reduce ethanol consumption and preference . It has also been shown to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumors (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .

Metabolic Pathways

BCP is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It is known to inhibit various cytochrome P450 isoforms (above all, CYP3A4), which metabolize xenobiotics .

Transport and Distribution

It is known that BCP is a selective agonist of CB2-R, suggesting that it may interact with cannabinoid receptors for transport and distribution .

Subcellular Localization

A study on a new sesquiterpene synthase, TPS7, from tobacco, which is able to produce BCP with high efficiency, found that the protein is localized in the nucleus .

Eigenschaften

CAS-Nummer |

87-44-5 |

|---|---|

Molekularformel |

C15H24 |

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |

InChI-Schlüssel |

NPNUFJAVOOONJE-ZIAGYGMSSA-N |

SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

Isomerische SMILES |

CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |

Kanonische SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C |

Aussehen |

Solid powder |

Siedepunkt |

264 to 266 °F at 14 mmHg (NTP, 1992) |

Dichte |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |

Flammpunkt |

214 °F (NTP, 1992) |

melting_point |

< 25 °C |

Key on ui other cas no. |

87-44-5 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.